molecular formula C20H16ClN3OS B1190428 3-chloro-6-ethyl-N'-(1H-indol-3-ylmethylene)-1-benzothiophene-2-carbohydrazide

3-chloro-6-ethyl-N'-(1H-indol-3-ylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No.: B1190428
M. Wt: 381.9g/mol
InChI Key: ZFKLCCYTODIPAF-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-ethyl-N'-(3-indolylidenemethyl)-1-benzothiophene-2-carbohydrazide is a member of indoles.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various methods have been developed for synthesizing related compounds, which could be applicable to 3-chloro-6-ethyl-N'-(1H-indol-3-ylmethylene)-1-benzothiophene-2-carbohydrazide. For example, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of specific benzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, indicating a possible pathway for synthesizing similar compounds (Naganagowda et al., 2014).

Biological Activities

  • Antimicrobial Properties : Compounds with a similar structure have been shown to possess antimicrobial properties. For example, certain derivatives of 3-chloro-1-benzothiophene-2-carbohydrazide have been screened for antibacterial activity, suggesting potential antimicrobial applications for related compounds (Naganagowda & Petsom, 2011).

  • Corrosion Inhibition : The use of 3-chloro-1-benzothiophene-2-carbohydrazide as a corrosion inhibitor for aluminum alloys in acidic environments has been investigated, indicating the potential for similar applications in other related compounds (Kini et al., 2011).

Chemical Transformations

  • Chemical Reactions and Transformations : Studies have explored various chemical reactions involving similar compounds, which could provide insights into the reactivity and potential applications of this compound in chemical synthesis (Beccalli et al., 1994).

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9g/mol

IUPAC Name

3-chloro-6-ethyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3OS/c1-2-12-7-8-15-17(9-12)26-19(18(15)21)20(25)24-23-11-13-10-22-16-6-4-3-5-14(13)16/h3-11,22H,2H2,1H3,(H,24,25)/b23-11+

InChI Key

ZFKLCCYTODIPAF-FOKLQQMPSA-N

SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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